[5-(Trifluoromethyl)-2-furyl]methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
[5-(trifluoromethyl)furan-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O2/c7-6(8,9)5-2-1-4(3-10)11-5/h1-2,10H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISZOOJCHSJDOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 5-(Trifluoromethyl)-2-furaldehyde with Sodium Borohydride
The most widely employed method for synthesizing [5-(Trifluoromethyl)-2-furyl]methanol involves the reduction of 5-(trifluoromethyl)-2-furaldehyde using sodium borohydride (NaBH₄). This reaction proceeds via nucleophilic addition of hydride ions to the carbonyl carbon, followed by protonation to yield the primary alcohol.
Reaction Conditions :
- Solvent : Methanol or ethanol, which stabilize NaBH₄ and facilitate proton transfer.
- Temperature : Room temperature (20–25°C), ensuring mild conditions to prevent side reactions.
- Stoichiometry : A molar ratio of 1:1.2 (aldehyde to NaBH₄) ensures complete reduction.
Mechanistic Pathway :
- Nucleophilic Attack : Hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon of 5-(trifluoromethyl)-2-furaldehyde.
- Protonation : The resulting alkoxide intermediate is protonated by the alcoholic solvent, forming the primary alcohol.
Yield : Typical laboratory yields range from 85% to 90%, contingent on purity of the starting material and reaction monitoring.
Alternative Reducing Agents
While NaBH₄ remains the standard, other reductants have been explored in analogous furanmethanol syntheses:
- Catalytic Hydrogenation : Utilizes H₂ gas with palladium or platinum catalysts. However, this method risks over-reduction of the furan ring, leading to tetrahydrofuran derivatives.
- Lithium Aluminum Hydride (LiAlH₄) : Though effective for esters and amides, its high reactivity often degrades sensitive substrates like trifluoromethyl-containing aldehydes.
Reaction Optimization
Solvent Effects
The choice of solvent critically influences reaction efficiency:
Temperature and Time
- Optimal Range : 20–25°C; higher temperatures accelerate NaBH₄ decomposition, while lower temperatures prolong reaction time.
- Duration : 2–4 hours, monitored via thin-layer chromatography (TLC) or gas chromatography (GC).
Industrial-Scale Production
Continuous Flow Reactors
Industrial processes often employ continuous flow systems to enhance scalability and safety:
Waste Management
- Byproducts : Boron-containing residues are neutralized with aqueous HCl and precipitated as boric acid for safe disposal.
- Solvent Recovery : Methanol is distilled and recycled, aligning with green chemistry principles.
Characterization and Quality Control
Spectroscopic Analysis
| Technique | Key Data | Purpose |
|---|---|---|
| ¹H NMR | δ 4.60 (s, 2H, CH₂OH), δ 6.50 (d, 1H, furan-H) | Confirms hydroxymethyl and furan protons. |
| ¹³C NMR | δ 57.8 (CH₂OH), δ 121.5 (CF₃) | Verifies carbon environments. |
| IR | 3400 cm⁻¹ (O-H stretch), 1120 cm⁻¹ (C-F) | Identifies functional groups. |
Chromatographic Methods
- HPLC : Purity assessment using C18 columns and UV detection at 254 nm.
- GC-MS : Detects volatile impurities with a detection limit of <0.1%.
Comparison of Methods
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reactors | Batch flasks | Continuous flow |
| Yield | 85–90% | 92–95% |
| Cost Efficiency | Moderate | High |
| Environmental Impact | Higher solvent use | Solvent recycling |
Q & A
Basic Research Questions
Q. What catalytic systems are optimal for synthesizing [5-(Trifluoromethyl)-2-furyl]methanol from HMF derivatives?
- Methodology :
- Acetal Formation : React 5-(hydroxymethyl)furfural (HMF) with trimethyl orthoformate using Ytterbium sulfate supported on Amberlite-15, yielding [5-(Dimethoxymethyl)-2-furyl]methanol in 80% isolated yield .
- Condensation : Use calcined and dehydrated Al–beta zeolite (Si/Al = 12.5 mol/mol) with methanol to achieve 96% yield via solvent-free conditions .
- Key Variables : Catalyst acidity, reaction temperature (80–120°C), and solvent polarity.
- Data Table :
| Catalyst | Yield | Conditions | Reference |
|---|---|---|---|
| Yb(SO₄)₃/Amberlite-15 | 80% | Reflux, 12 h | |
| Al–beta zeolite (Si/Al 12.5) | 96% | Solvent-free, 100°C, 6h |
Q. How can this compound be characterized using spectroscopic methods?
- Methodology :
- NMR : ¹H/¹³C NMR to identify furan ring protons (δ 6.5–7.5 ppm) and hydroxymethyl group (δ 3.5–4.5 ppm). ¹⁹F NMR confirms trifluoromethyl resonance (δ -60 to -65 ppm) .
- Mass Spectrometry : Exact mass (C₆H₅F₃O₂) = 178.0187 g/mol; ESI-MS or HRMS to verify molecular ion [M+H]⁺ .
- FTIR : O–H stretch (~3400 cm⁻¹), C–F vibrations (1100–1250 cm⁻¹), and furan ring C=C (1600 cm⁻¹) .
Advanced Research Questions
Q. What strategies enable functionalization of this compound for cross-coupling reactions?
- Methodology :
- Boronic Acid Derivatives : Convert to [5-(Trifluoromethyl)furan-2-yl]boronic acid (CAS 1308354-99-5) for Suzuki-Miyaura coupling with aryl halides .
- Protection/Deprotection : Use acetal protection (e.g., trimethyl orthoformate) to stabilize the hydroxymethyl group during functionalization .
Q. How do substituents on the furan ring influence the compound’s stability and reactivity?
- Methodology :
- Comparative Studies : Synthesize analogs (e.g., [5-(3-chloro-4-methylphenyl)furan-2-yl]methanol, CAS 443290-62-8) and compare thermal stability via TGA/DSC .
- Kinetic Analysis : Monitor decomposition rates under acidic/alkaline conditions (pH 2–12) using HPLC or UV-Vis spectroscopy .
Q. What computational approaches predict the compound’s interactions in catalytic or biological systems?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) for reactivity .
- Docking Studies : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina; validate with in vitro assays .
- Applications : Predict regioselectivity in oxidation or metabolic pathways .
Contradictions & Validation
- Catalyst Efficiency : reports conflicting yields (80% vs. 96%) for Yb(SO₄)₃ vs. Al–beta zeolite. Validate by testing solvent effects (e.g., methanol vs. toluene) and catalyst recyclability .
- Storage Stability : While recommends room-temperature storage, long-term stability data are lacking. Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis .
Excluded Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
